![molecular formula C20H26N6 B5657105 4-{[1-benzyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5657105.png)
4-{[1-benzyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine
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Overview
Description
Synthesis Analysis
The synthesis of related triazole and pyrazole derivatives involves multiple steps, including coupling reactions, ring formation, and the use of specific reagents to achieve the desired molecular structure. A facile synthesis pathway for similar compounds starts with the coupling of aminopyrazole with aryl diazonium chlorides or through cyclization of specific precursors with hydrazine hydrate, indicating moderate yields and the necessity of specific conditions for successful synthesis (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically performed using spectroscopy and X-ray crystallography. These methods confirm the structure by identifying functional groups, molecular geometry, and intermolecular interactions, such as hydrogen bonds and π-π stacking interactions. For instance, the structure of a rearrangement product, which might share similarities with the target compound, was confirmed through X-ray analysis, showcasing the importance of such techniques in understanding the compound's geometry and atomic arrangement (Afshar et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving triazole and pyrazole derivatives can include aminomethylation, alkylation, and cyclization, leading to a variety of structural motifs and functional groups. These reactions are crucial for modifying the compound's chemical behavior and biological activity. For example, the synthesis of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride showcases a methodology for obtaining triazoles and pyrazoles with specific substitutions, which can influence the compound's reactivity and interaction with biological targets (Ito et al., 1983).
properties
IUPAC Name |
4-[[1-benzyl-5-(2-methylpyrazol-3-yl)-1,2,4-triazol-3-yl]methyl]-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-24-12-9-16(10-13-24)14-19-22-20(18-8-11-21-25(18)2)26(23-19)15-17-6-4-3-5-7-17/h3-8,11,16H,9-10,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDZXRHRHYIGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2=NN(C(=N2)C3=CC=NN3C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-benzyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine |
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